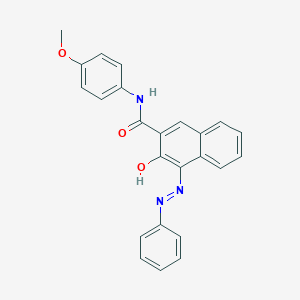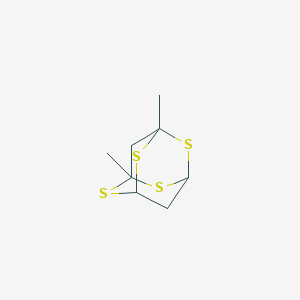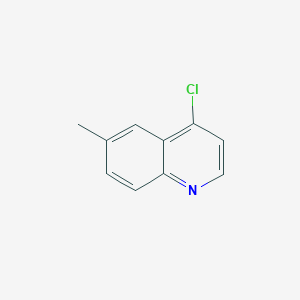![molecular formula C9H17N B097931 2,5-Dimethyl-1-azabicyclo[2.2.2]octane CAS No. 15787-33-4](/img/structure/B97931.png)
2,5-Dimethyl-1-azabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-azabicyclo[2.2.2]octane, commonly known as DMABO, is a bicyclic organic compound that has gained significant attention in scientific research. DMABO belongs to the class of amines and is a potent inhibitor of acetylcholinesterase (AChE) enzyme. It has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
DMABO inhibits the activity of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane by binding to its active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function. DMABO also has antioxidant properties and has been shown to protect against oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to protect against oxidative stress-induced neuronal damage. DMABO has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. It is relatively easy to synthesize and has been found to be well-tolerated in animal studies. However, DMABO has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be established.
Direcciones Futuras
There are several future directions for research on DMABO. One area of research is the development of more efficient synthesis methods for DMABO. Another area of research is the investigation of the safety and efficacy of DMABO in human clinical trials. Further studies are also needed to determine the optimal dosage and administration route of DMABO for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the potential of DMABO as a therapeutic agent for other diseases, such as Parkinson's disease, should be explored. Finally, the development of DMABO analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, DMABO is a bicyclic organic compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. DMABO is a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the safety and efficacy of DMABO in human clinical trials. The development of more efficient synthesis methods for DMABO and the investigation of its potential as a therapeutic agent for other diseases are areas of ongoing research.
Métodos De Síntesis
DMABO can be synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction is the most commonly used method for synthesizing DMABO. It involves the condensation of a tryptamine derivative with an aldehyde in the presence of a Lewis acid catalyst. The Mannich reaction involves the condensation of a primary amine, formaldehyde, and a ketone or aldehyde. Reductive amination involves the reduction of an imine to an amine using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
DMABO has been widely studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. It has been found to be a potent inhibitor of 2,5-Dimethyl-1-azabicyclo[2.2.2]octane, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. DMABO has been shown to improve cognitive function in animal models of Alzheimer's disease and has potential as a therapeutic agent for the treatment of this disease. DMABO has also been studied for its potential applications in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
15787-33-4 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H17N/c1-7-6-10-4-3-9(7)5-8(10)2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
COFQMXADDRFIBA-UHFFFAOYSA-N |
SMILES |
CC1CC2CCN1CC2C |
SMILES canónico |
CC1CC2CCN1CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)



